5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Description
5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15BrN4O4S and its molecular weight is 451.3. The purity is usually 95%.
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Mechanism of Action
Mode of action
The mode of action of furan derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with .
Biochemical pathways
Furan derivatives can affect a variety of biochemical pathways, again depending on their specific structure and target .
Pharmacokinetics
The ADME properties of furan derivatives can vary. Factors such as the compound’s solubility, stability, and metabolic profile can influence its bioavailability .
Result of action
The molecular and cellular effects of furan derivatives can include interactions with enzymes, receptors, and other proteins, leading to a variety of potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of furan derivatives .
Biological Activity
5-Bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound with potential biological activity. Its structure includes multiple functional groups that may interact with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H17BrN4O4S with a molecular weight of 429.3 g/mol. It features a furan ring, a thieno[3,4-c]pyrazole moiety, and a carboxamide group, which are known to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇BrN₄O₄S |
Molecular Weight | 429.3 g/mol |
CAS Number | 1105204-18-9 |
Antimicrobial Activity
Research indicates that compounds containing furan and thieno[3,4-c]pyrazole structures exhibit antimicrobial properties. Studies have shown that similar derivatives demonstrate significant activity against various bacterial strains and fungi. The presence of the furan ring enhances the interaction with microbial enzymes, potentially inhibiting their growth.
Anti-inflammatory Effects
Compounds with the thieno[3,4-c]pyrazole structure have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, derivatives have shown promise in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related compounds indicates that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies suggest that this compound could inhibit tumor growth in specific cancer cell lines.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or bind to DNA repair proteins, leading to cytotoxic effects in cancer cells.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting significant antimicrobial potential.
Case Study 2: Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of related thieno[3,4-c]pyrazole compounds resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound may exhibit similar effects.
Properties
IUPAC Name |
5-bromo-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4S/c18-14-4-3-13(26-14)17(24)20-16-11-8-27-9-12(11)21-22(16)7-15(23)19-6-10-2-1-5-25-10/h1-5H,6-9H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQCRZQVOAJYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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